Cas no 63785-86-4 (3-Bromopyridine N-Oxide Hydrochloride)
3-Bromopyridine N-Oxide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Pyridine,3-bromo-, 1-oxide, hydrochloride (1:1)
- 3-bromo-1-oxidopyridin-1-ium,hydrochloride
- 3-BROMOPYRIDINE N-OXIDE HYDROCHLORIDE
- 3-bromopyridin-1-ium-1-olate hydrochloride
- Pyridine,3-bromo-,1-oxide,hydrochloride
- 3-BromopyridineN-oxidehydrochloride
- 63785-86-4
- DTXSID20467611
- 3-bromo-1-oxidopyridin-1-ium;hydrochloride
- AKOS025293719
- 3-Bromopyridine N-Oxide Hydrochloride
-
- Inchi: 1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H
- InChI Key: VJMWFTNOBOUFRF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C[N+](=C1)[O-].Cl
Computed Properties
- Exact Mass: 208.92400
- Monoisotopic Mass: 208.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.5Ų
Experimental Properties
- Boiling Point: 351.9 °C at 760 mmHg
- Flash Point: 166.6 °C
- PSA: 25.46000
- LogP: 2.67960
3-Bromopyridine N-Oxide Hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromopyridine N-Oxide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B704173-250mg |
3-Bromopyridine N-Oxide Hydrochloride |
63785-86-4 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B704173-500mg |
3-Bromopyridine N-Oxide Hydrochloride |
63785-86-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B704173-2.5g |
3-Bromopyridine N-Oxide Hydrochloride |
63785-86-4 | 2.5g |
$ 160.00 | 2022-06-06 | ||
| Apollo Scientific | OR17508-1g |
3-Bromopyridine N-oxide hydrochloride |
63785-86-4 | 97% | 1g |
£44.00 | 2023-09-01 | |
| Apollo Scientific | OR17508-5g |
3-Bromopyridine N-oxide hydrochloride |
63785-86-4 | 97% | 5g |
£138.00 | 2023-09-01 | |
| Apollo Scientific | OR17508-25g |
3-Bromopyridine N-oxide hydrochloride |
63785-86-4 | 97% | 25g |
£556.00 | 2023-09-01 |
3-Bromopyridine N-Oxide Hydrochloride Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-Bromopyridine N-Oxide Hydrochloride
Introduction to 3-Bromopyridine N-Oxide Hydrochloride (CAS No. 63785-86-4)
3-Bromopyridine N-Oxide Hydrochloride, with the CAS number 63785-86-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyridine, a fundamental heterocyclic aromatic compound, and is characterized by the presence of a bromine atom and an N-oxide group, further modified by a hydrochloride salt. The unique structural features of 3-Bromopyridine N-Oxide Hydrochloride make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of 3-Bromopyridine N-Oxide Hydrochloride consists of a pyridine ring with a bromine substituent at the 3-position and an N-oxide group at the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for various applications in both research and industrial settings. The bromine atom, being an electrophilic substituent, can participate in various substitution reactions, while the N-oxide group can undergo reduction to form the corresponding amine or undergo further functionalization.
In recent years, 3-Bromopyridine N-Oxide Hydrochloride has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel compounds with therapeutic potential. For instance, pyridine derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The bromine substituent in 3-Bromopyridine N-Oxide Hydrochloride can be readily replaced by other functional groups through various chemical transformations, allowing for the synthesis of diverse molecular scaffolds.
A notable example of the application of 3-Bromopyridine N-Oxide Hydrochloride is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have utilized this compound as a starting material to synthesize potent inhibitors of kinases, which are key enzymes implicated in various diseases such as cancer and inflammatory disorders. The ability to fine-tune the structure of these inhibitors through strategic modifications has led to the identification of several lead compounds with promising pharmacological profiles.
Beyond its role as a synthetic intermediate, 3-Bromopyridine N-Oxide Hydrochloride has also been explored for its direct biological activities. Studies have shown that certain pyridine N-oxides can modulate cellular processes such as apoptosis and cell signaling pathways. The presence of the bromine atom and the N-oxide group may contribute to these biological effects by influencing the compound's interactions with cellular targets. For example, some derivatives have been found to exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them attractive candidates for further development as anticancer agents.
In addition to its applications in medicinal chemistry, 3-Bromopyridine N-Oxide Hydrochloride has found use in other areas of chemical research. Its unique electronic properties make it a valuable reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and cross-coupling processes. The compound's ability to undergo selective transformations under mild conditions has made it a preferred choice for synthetic chemists working on complex molecule synthesis.
The safety and handling of 3-Bromopyridine N-Oxide Hydrochloride are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following standard laboratory safety protocols.
In conclusion, 3-Bromopyridine N-Oxide Hydrochloride (CAS No. 63785-86-4) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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